molecular formula C21H24N2O B3167140 5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one CAS No. 917562-13-1

5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one

Cat. No. B3167140
M. Wt: 320.4 g/mol
InChI Key: VOSXPWLKYKPTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one is a synthetic quinoline derivative that has been studied extensively for its potential applications in scientific research. It is a relatively new compound, with the first synthesis reported in 2012, and has since been used in a variety of research applications, ranging from neuroscience to drug development.

Scientific Research Applications

5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one has been studied extensively for its potential applications in scientific research. It has been used as a tool to study the mechanisms of action of a variety of drugs, including anticonvulsants, antidepressants, and anxiolytics. It has also been used to study the effects of certain hormones on the brain and to investigate the effects of various neurotransmitters. Additionally, it has been used to study the effects of aging on the brain and to investigate the mechanisms of action of various drugs used to treat Alzheimer’s disease.

Mechanism Of Action

The exact mechanism of action of 5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one is still under investigation. However, it is believed to act as an agonist at certain serotonin and noradrenaline receptors, which may explain its effects on the brain and behavior. Additionally, it has been suggested that it may act as an antagonist at certain glutamate receptors, which may explain its potential anticonvulsant and anxiolytic effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one have been studied extensively. It has been shown to increase the levels of certain neurotransmitters, including serotonin and noradrenaline, in the brain. It has also been shown to decrease the levels of certain hormones, such as cortisol, in the blood. Additionally, it has been shown to have an antidepressant-like effect in animal models and to reduce anxiety-like behaviors in rodents.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one is its relatively low cost and ease of synthesis. Additionally, it can be easily administered to animals and has been shown to have a rapid onset of action. However, one limitation of this compound is its potential for toxicity, which makes it unsuitable for use in humans.

Future Directions

Given the potential applications of 5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one, there are a number of future directions in which research could be conducted. These include further investigation into its mechanism of action, its potential therapeutic uses, and its potential toxicity. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential applications in the treatment of various diseases. Finally, further investigation into its potential as a tool for drug development could lead to the development of novel drugs with improved efficacy and safety profiles.

properties

IUPAC Name

5,7-dimethyl-3-[[2-(3-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-14-5-4-6-17(10-14)7-8-22-13-18-12-19-16(3)9-15(2)11-20(19)23-21(18)24/h4-6,9-12,22H,7-8,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSXPWLKYKPTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCNCC2=CC3=C(C=C(C=C3NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.